4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one

Description

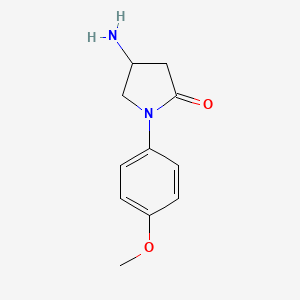

Chemical Structure and Properties 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS: 1011357-93-9) is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with an amino group at the 4-position and a 4-methoxyphenyl group at the 1-position. Its molecular formula is C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol) . The compound exhibits a planar pyrrolidinone ring system, with the methoxy group on the phenyl ring contributing to its electronic and steric profile.

Properties

IUPAC Name |

4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-9(3-5-10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYDZOXISZMHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011357-93-9 | |

| Record name | 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 4-methoxyphenylacetonitrile with an appropriate amine under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared to derivatives with variations in substituent groups (e.g., halogens, methoxy positional isomers) and core structural modifications. Key differences in synthesis, properties, and applications are highlighted below.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Positional Isomerism: The 2-methoxyphenyl isomer (CAS 924866-05-7) exhibits reduced synthetic accessibility due to steric hindrance, as evidenced by lower reported yields in coupling reactions .

Synthetic Methodologies Reductive Cyclization: Domínguez et al. synthesized a related pyrrolidinone derivative (PBD 285) via reductive cyclization, achieving a modest 10% yield due to multi-step deprotection and cyclization challenges . Heck–Matsuda Desymmetrization: A more efficient route for (R)-4-(4-methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one achieved 84% yield, demonstrating the impact of catalytic asymmetric synthesis on efficiency .

For example, pyrimidine derivatives with similar substitution patterns exhibit activity against hypothyroidism and HIV .

Safety Profiles

- Fluorinated analogs (e.g., 3-fluorophenyl derivative) show heightened acute toxicity (H302) compared to methoxy-substituted compounds, likely due to increased metabolic stability and lipophilicity .

Biological Activity

4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one, commonly referred to as 4-AMPP, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolidinone ring with an amino group and a methoxyphenyl substituent, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-AMPP is C₁₁H₁₅N₂O₂, with a CAS number of 1011357-93-9. The compound typically appears as a white to off-white crystalline solid and is classified as an irritant, potentially causing skin and eye irritation upon contact.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidinone compounds, including 4-AMPP, exhibit significant antimicrobial properties. A study evaluated several pyrrolidinone derivatives against various bacterial strains, demonstrating that some exhibited greater antibacterial activity than standard antibiotics like streptomycin .

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| 4-AMPP | Effective against E. coli and S. aureus | |

| Pyrazole Derivatives | Inhibitory effects on MDA-MB-231 and PDAC cell lines |

Anticancer Properties

The binding affinity of 4-AMPP to specific receptors has been explored in the context of cancer treatment. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells, such as breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. Notably, compounds similar to 4-AMPP demonstrated distinct mechanisms of action in inhibiting cell invasion and migration .

The biological activity of 4-AMPP can be attributed to its ability to interact with various cellular targets. Binding studies suggest that the compound may modulate signaling pathways involved in cell proliferation and invasion. For instance, some studies indicated that related compounds inhibited gelatinase activity (MMP-9), a key enzyme involved in cancer metastasis .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study involving the evaluation of pyrrolidinone derivatives found that certain compounds significantly inhibited the proliferation of MDA-MB-231 cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction, highlighting the potential therapeutic applications of these compounds in oncology .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of several pyrrolidinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed enhanced activity compared to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .

Synthesis and Structural Modifications

The synthesis of 4-AMPP typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. Researchers are actively investigating modifications to enhance its potency and selectivity for specific biological targets. The presence of functional groups like amino and methoxyphenyl provides opportunities for further chemical modifications aimed at improving drug-like properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Amide Formation : Reacting precursors (e.g., 4-methoxyphenylamine with a pyrrolidinone backbone) under reflux in polar aprotic solvents like dimethylformamide (DMF) or methanol .

- Amino Group Introduction : Using reductive amination or nucleophilic substitution with ammonia or protected amines under inert atmospheres .

- Purification : Thin-layer chromatography (TLC) and recrystallization are critical for isolating high-purity products .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ring conformation. For example, methoxy proton signals appear at ~3.8 ppm .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 220.26 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence reactivity compared to halogenated analogs (e.g., fluorophenyl derivatives)?

- Methodological Answer :

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, which may enhance nucleophilic aromatic substitution compared to electron-withdrawing groups like fluorine .

- Lipophilicity : Methoxy substituents improve solubility in organic solvents but reduce metabolic stability compared to fluorinated analogs, as seen in comparative pharmacokinetic studies .

- Data Table :

| Substituent | Electronic Effect | LogP | Metabolic Stability (t₁/₂, hrs) |

|---|---|---|---|

| -OCH₃ | Electron-donating | 1.8 | 2.5 |

| -F | Electron-withdrawing | 2.1 | 4.2 |

| Data derived from fluorophenyl analog studies . |

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Reaction Optimization : Adjust temperature (e.g., 60–80°C for amide coupling) and solvent polarity to minimize side reactions .

- Byproduct Analysis : Use high-performance liquid chromatography (HPLC) coupled with MS to identify impurities. For example, over-oxidation of the pyrrolidinone ring may produce lactam byproducts, detectable via retention time shifts .

- Case Study : A 15% yield discrepancy was resolved by replacing NaBH₄ with LiAlH₄ in the reduction step, improving selectivity .

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidinone core to enhance biological activity?

- Methodological Answer :

- Substituent Variations :

- Position 1 : Aryl groups (e.g., 4-methoxyphenyl) enhance target binding via π-π stacking, as shown in receptor affinity assays .

- Position 4 : Amino groups improve solubility but may reduce blood-brain barrier penetration .

- Biological Testing : In vitro assays (e.g., enzyme inhibition) paired with molecular docking reveal that bulkier substituents at Position 1 reduce activity due to steric hindrance .

Q. What pharmacokinetic challenges arise from the compound’s structural features?

- Methodological Answer :

- Metabolism : The methoxy group undergoes O-demethylation via cytochrome P450 enzymes, producing reactive intermediates detectable via LC-MS/MS .

- Solubility : Despite moderate LogP (~1.8), crystalline forms may require co-solvents (e.g., PEG 400) for in vivo studies .

- Half-Life Extension : Prodrug strategies (e.g., acetylating the amino group) improve plasma stability, as demonstrated in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.